molecular formula C17H21NO2 B5697430 N-(2,4-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE

N-(2,4-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE

Cat. No.: B5697430
M. Wt: 271.35 g/mol
InChI Key: DAGMXDCZADSPCD-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-N-(3,4-dimethylphenyl)amine is a tertiary amine featuring a benzyl group substituted with two methoxy groups at the 2- and 4-positions and a 3,4-dimethylphenyl substituent. This compound is structurally characterized by its electron-rich aromatic systems, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-5-7-15(9-13(12)2)18-11-14-6-8-16(19-3)10-17(14)20-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGMXDCZADSPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3,4-dimethylphenylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in the study of enzyme interactions and receptor binding due to its amine functionality.

    Industry: Could be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups could influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Substituents Applications/Notes
N-(2,4-Dimethoxybenzyl)-N-(3,4-dimethylphenyl)amine Not provided C₁₇H₂₁NO₂ 2,4-dimethoxybenzyl, 3,4-dimethylphenyl Hypothetical applications in ligand design or catalysis.
BENZYL-[2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-AMINE (hydrochloride) 1472-54-4 C₁₇H₂₁NO₂·ClH 3,4-dimethoxyphenethyl, benzyl Used in pharmacological studies (exact role unspecified).

Key Differences

Substituent Positioning :

  • The target compound has 2,4-dimethoxybenzyl and 3,4-dimethylphenyl groups, whereas the analog in features 3,4-dimethoxyphenethyl and benzyl substituents. The methoxy and methyl group positions significantly alter electronic and steric profiles, impacting binding affinity in ligand-receptor interactions .

Physicochemical Properties :

  • The hydrochloride salt in (MW: 307.82) has higher solubility in polar solvents compared to the free base form of the target compound. The absence of a hydrochloride group in the target compound suggests lower aqueous solubility, a common trend in tertiary amines .

Synthetic Accessibility :

  • Benzyl- and phenethyl-substituted amines are typically synthesized via reductive amination or nucleophilic substitution. The methoxy and methyl groups in both compounds may require protective strategies during synthesis to avoid undesired side reactions.

Research Findings

  • Validation : Structure validation methods (e.g., PLATON ) ensure accuracy in bond lengths and angles, which is crucial for comparing steric effects in analogs.

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